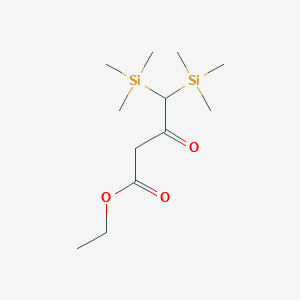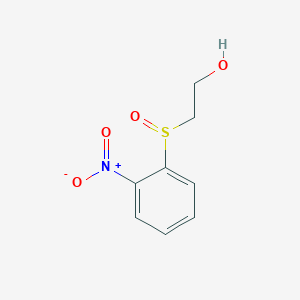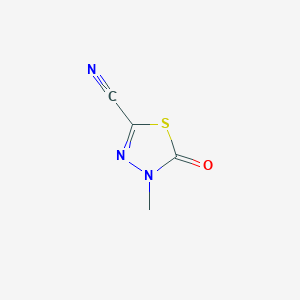![molecular formula C12H15NO3 B14401650 ethyl 3-[(Z)-benzylidene(oxido)amino]propanoate CAS No. 86544-59-4](/img/structure/B14401650.png)
ethyl 3-[(Z)-benzylidene(oxido)amino]propanoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl 3-[(Z)-benzylidene(oxido)amino]propanoate is an organic compound that belongs to the class of esters Esters are characterized by their pleasant odors and are often used in perfumes and flavoring agents
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 3-[(Z)-benzylidene(oxido)amino]propanoate typically involves the reaction of ethyl 3-aminopropanoate with benzaldehyde in the presence of an oxidizing agent. The reaction conditions often include:
Solvent: Common solvents used are ethanol or methanol.
Temperature: The reaction is usually carried out at room temperature or slightly elevated temperatures.
Catalyst: Acidic or basic catalysts can be used to facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for precise control of reaction conditions, such as temperature and pH, is common.
Analyse Chemischer Reaktionen
Types of Reactions
Ethyl 3-[(Z)-benzylidene(oxido)amino]propanoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the oxido group to a hydroxyl group.
Substitution: Nucleophilic substitution reactions can occur at the benzylidene position.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide or potassium permanganate.
Reducing Agents: Sodium borohydride or lithium aluminum hydride.
Nucleophiles: Halides or amines.
Major Products
Oxidation: Formation of benzylidene oxides.
Reduction: Formation of benzylidene alcohols.
Substitution: Formation of substituted benzylidene derivatives.
Wissenschaftliche Forschungsanwendungen
Ethyl 3-[(Z)-benzylidene(oxido)amino]propanoate has several scientific research applications:
Chemistry: Used as an intermediate in organic synthesis.
Medicine: Investigated for its potential as a drug precursor.
Industry: Used in the production of fragrances and flavoring agents.
Wirkmechanismus
The mechanism of action of ethyl 3-[(Z)-benzylidene(oxido)amino]propanoate involves its interaction with molecular targets such as enzymes and receptors. The oxido group can participate in redox reactions, while the benzylidene group can engage in π-π interactions with aromatic residues in proteins. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Ethyl 3-aminopropanoate: Lacks the benzylidene and oxido groups.
Benzylideneacetone: Contains a benzylidene group but lacks the ester and oxido groups.
Ethyl 3-oxopropanoate: Contains an oxo group instead of an oxido group.
Uniqueness
Ethyl 3-[(Z)-benzylidene(oxido)amino]propanoate is unique due to the presence of both benzylidene and oxido groups, which confer distinct chemical reactivity and potential biological activity. This combination of functional groups makes it a valuable compound for various applications in research and industry.
Eigenschaften
CAS-Nummer |
86544-59-4 |
|---|---|
Molekularformel |
C12H15NO3 |
Molekulargewicht |
221.25 g/mol |
IUPAC-Name |
N-(3-ethoxy-3-oxopropyl)-1-phenylmethanimine oxide |
InChI |
InChI=1S/C12H15NO3/c1-2-16-12(14)8-9-13(15)10-11-6-4-3-5-7-11/h3-7,10H,2,8-9H2,1H3/b13-10- |
InChI-Schlüssel |
YVMIJWQGWCNHKP-RAXLEYEMSA-N |
Isomerische SMILES |
CCOC(=O)CC/[N+](=C/C1=CC=CC=C1)/[O-] |
Kanonische SMILES |
CCOC(=O)CC[N+](=CC1=CC=CC=C1)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![[2-(5-Bromofuran-2-yl)-6-chloroimidazo[1,2-a]pyridin-3-yl]acetonitrile](/img/structure/B14401567.png)
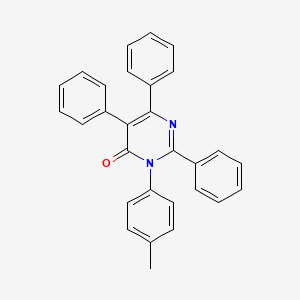

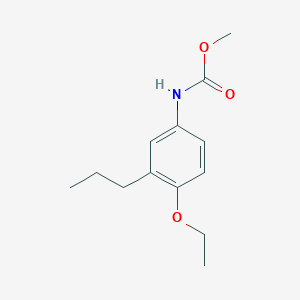
![[(Oct-1-en-3-yl)selanyl]benzene](/img/structure/B14401590.png)
![N-[2-(Diethylamino)ethyl]methanesulfonamide](/img/structure/B14401597.png)

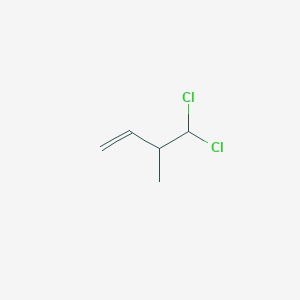
![Diethyl [1-(butane-1-sulfinyl)-1-phenylethyl]phosphonate](/img/structure/B14401601.png)
